molecular formula C12H14F3NO2 B12070719 2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline

2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline

Cat. No.: B12070719
M. Wt: 261.24 g/mol
InChI Key: CUGFNLNYUAFPDS-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a tetrahydropyran-4-yloxy (oxan-4-yloxy) substituent at the 2-position of the aromatic ring. The oxan-4-yloxy group confers unique steric and electronic properties due to its cyclic ether structure, which distinguishes it from linear alkoxy or aryloxy substituents. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, though its specific applications are less documented compared to analogs .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

2-(oxan-4-yloxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)8-1-2-11(10(16)7-8)18-9-3-5-17-6-4-9/h1-2,7,9H,3-6,16H2

InChI Key

CUGFNLNYUAFPDS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-amino-5-(trifluoromethyl)phenol with oxan-4-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The trifluoromethyl group and oxan-4-yloxy group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the oxan-4-yloxy group can influence its solubility and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethylaniline scaffold is widely modified to tune solubility, bioavailability, and target binding. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight CAS Number Key Properties
2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline Tetrahydropyran-4-yloxy (cyclic ether) C₁₂H₁₄F₃NO₂ 297.25* 904253-69-6 Enhanced solubility due to cyclic ether; steric bulk
2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline 4-Methoxyphenoxy C₁₄H₁₂F₃NO₂ 283.24 62966-74-9 High purity (97%), planar aryloxy group
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 4-Ethoxyphenoxy C₁₅H₁₄F₃NO₂ 297.28 565166-66-7 Moderate lipophilicity; 95% purity
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 3-Methoxyphenoxy C₁₄H₁₂F₃NO₂ 283.24 728907-96-8 Soluble in DMSO; meta-substitution reduces activity
2-(2-Phenylethoxy)-5-(trifluoromethyl)aniline Phenethyloxy C₁₅H₁₄F₃NO 281.27 - Flexible alkyl chain; lower polarity

*Calculated molecular weight based on structural formula.

Key Observations:
  • Cyclic vs. Linear Substituents: The oxan-4-yloxy group in the target compound introduces conformational rigidity and improved solubility compared to linear alkoxy chains (e.g., ethoxy) or aryloxy groups (e.g., methoxyphenoxy) .
  • Substituent Position : Ortho-substituted analogs (e.g., 2-position) generally exhibit higher biological activity than meta- or para-substituted variants due to reduced steric hindrance and optimal electronic effects .

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